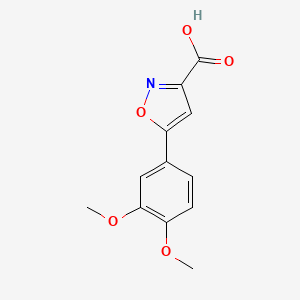

5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid

Description

Chemical Structure and Properties 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid (CAS: 33282-17-6) is a heterocyclic compound featuring an isoxazole ring substituted at position 5 with a 3,4-dimethoxyphenyl group and a carboxylic acid moiety at position 2. Its molecular formula is C₁₂H₁₁NO₅, with a molecular weight of 249.22 g/mol. The compound is synthesized via cyclization and functional group modification, as exemplified in procedures involving isoxazole carboxylic acid intermediates and coupling agents like SOCl₂ .

Applications and Relevance

This compound serves as a precursor for bioactive derivatives, particularly carboxamides, which are explored for enzyme inhibition (e.g., ACE, tyrosinase) and antiviral activity . Its structural features, including electron-rich methoxy groups, enhance solubility and modulate interactions with biological targets.

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-16-9-4-3-7(5-11(9)17-2)10-6-8(12(14)15)13-18-10/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPXHDKCCWLQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360220 | |

| Record name | 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-17-6 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33282-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid typically involves the following steps:

-

Formation of Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an alkyne and a nitrile oxide. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and may require a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80°C) for several hours .

-

Introduction of 3,4-Dimethoxyphenyl Group: : The 3,4-dimethoxyphenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the 3,4-dimethoxyphenyl group with the isoxazole ring .

-

Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide (CO2) under high pressure and temperature conditions .

Industrial Production Methods

Industrial production methods for 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of reduced isoxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of 3,4-dimethoxybenzoic acid.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that isoxazole derivatives, including 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid, can act as agonists of the Wnt/β-catenin signaling pathway. This pathway is crucial in regulating cell proliferation and differentiation, making it a target for cancer therapies. The compound has shown promise in preclinical studies for treating various cancers by modulating this signaling pathway .

1.2 Anti-inflammatory Properties

Isoxazole derivatives have been evaluated for their anti-inflammatory effects. Specifically, compounds similar to 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid have demonstrated significant inhibitory activity against lipoxygenase and cyclooxygenase-2 enzymes, which are key mediators in inflammatory processes. This positions the compound as a potential candidate for developing anti-inflammatory drugs .

Neuroprotective Effects

2.1 Mitochondrial Protection

Studies have highlighted the neuroprotective potential of isoxazole derivatives by targeting mitochondrial permeability transition pores (mtPTP). Compounds derived from the isoxazole scaffold have been shown to inhibit mitochondrial swelling and improve calcium retention capacity in cells, indicating their role in protecting against neurodegenerative diseases .

Table 1: Summary of Neuroprotective Studies

Immunomodulatory Effects

The immunomodulatory properties of isoxazole derivatives have been explored in several studies. For instance, certain derivatives have been found to enhance lymphocyte proliferation and modulate cytokine production, suggesting their potential use in treating autoimmune diseases and enhancing immune responses .

Table 2: Immunomodulatory Effects of Isoxazole Derivatives

| Compound | Effect on Immune Cells | Mechanism |

|---|---|---|

| VGX-1027 | Increased CD4+ T cells | Modulation of LPS-induced signaling pathways |

| ISO-1 | Suppressed lung inflammation | Inhibition of inflammatory mediators |

Safety and Toxicity

Despite its therapeutic potential, safety assessments are crucial for any compound's application. The compound has been classified under various hazard categories, indicating that it can be harmful if ingested and may cause skin irritation. Understanding these safety profiles is essential for its development into therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The presence of the isoxazole ring and the 3,4-dimethoxyphenyl group contributes to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs are categorized based on substituent variations on the phenyl ring and isoxazole core:

Key Observations :

Antioxidant and Enzyme Inhibition

- Curcumin Analogs (e.g., compound 3d in ): Derivatives with 4-hydroxy-3-methoxyphenyl groups exhibit potent ACE inhibition (IC₅₀ ~ 0.8 μM) and antioxidant capacity (EC₅₀ ~ 4.2 μM) due to phenolic hydroxyl groups . In contrast, the dimethoxy variant lacks free hydroxyls, which may reduce radical scavenging but improve stability under oxidative conditions.

- Isoxazole Carboxamides: Derivatives like 46 and 54 () show moderate tyrosinase inhibition (~40% at 10 μM) and low cytotoxicity, suggesting the dimethoxy core contributes to nontoxicity while maintaining scaffold rigidity .

Physicochemical and Stability Data

Biological Activity

5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of immunology and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.

The compound features an isoxazole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group. The structural characteristics contribute to its binding affinity for various molecular targets, including enzymes and receptors. The isoxazole moiety is known to interact with biological pathways by acting as an inhibitor or modulator of enzyme activity. Specifically, it has been shown to influence calcium retention in mitochondria, which is crucial for cellular health and apoptosis regulation .

Immunosuppressive Properties

Research indicates that 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid exhibits significant immunosuppressive effects. In vitro studies demonstrate that it inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS) . The compound's mechanism appears to involve modulation of cytokine production, particularly tumor necrosis factor-alpha (TNF-α), which plays a pivotal role in inflammatory responses.

Anti-inflammatory Potential

The compound has been evaluated as a potential anti-inflammatory agent. It shows promise in inhibiting leukotriene biosynthesis through its interaction with the 5-lipoxygenase-activating protein (FLAP), thereby reducing inflammatory responses in various models . This suggests its utility in treating conditions characterized by excessive inflammation.

Case Studies and Experimental Findings

A series of experiments have been conducted to assess the biological activity of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid:

- Cell Proliferation Assays : In vitro assays demonstrated that the compound significantly reduced the proliferation of PBMCs at concentrations as low as 10 μM, indicating potent immunosuppressive properties .

- Cytokine Production : The compound inhibited LPS-induced TNF-α production in human whole blood cultures, further supporting its role as an immunosuppressant .

- Mitochondrial Function : Studies showed that it enhances calcium retention capacity in isolated mitochondria, potentially offering neuroprotective effects by preventing mitochondrial dysfunction .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid, a comparison with structurally similar compounds was conducted:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid | <10 | Immunosuppressive and anti-inflammatory |

| 5-(3-hydroxyphenyl)-N-(3,4-dimethoxyphenyl)isoxazole | <0.39 | Mitochondrial swelling inhibitor |

| 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | >100 | Less potent than 5-(3,4-dimethoxy...) |

This table highlights the superior immunosuppressive activity of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid compared to other derivatives.

Conclusion and Future Directions

The biological activity of 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid underscores its potential as a therapeutic agent in treating autoimmune diseases and inflammatory disorders. Its ability to modulate immune responses and inhibit pro-inflammatory cytokines positions it as a candidate for further research and development.

Future studies should focus on:

- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.

- Mechanistic Studies : Understanding detailed pathways involved in its immunosuppressive effects.

- Structural Optimization : Modifying the compound to enhance efficacy and reduce potential side effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid, and how can cyclization reactions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors like β-diketones or nitrile oxides. For example, analogous compounds such as methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate are synthesized via esterification followed by selective deprotection . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts like p-toluenesulfonic acid. Yield optimization may require iterative purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Purity assessment (>98% via C18 reverse-phase columns, acetonitrile/water mobile phase) .

- NMR : Confirm substitution patterns (e.g., ¹H-NMR: δ 3.8–3.9 ppm for methoxy groups; ¹³C-NMR for carboxylic acid at ~170 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (theoretical [M-H]⁻: ~274 m/z) .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Desiccate to avoid moisture absorption .

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust; ethanol/water mixtures are recommended for spill cleanup .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies (e.g., DMSO vs. aqueous solubility) arise from protonation states. Conduct pH-dependent solubility assays:

Prepare buffered solutions (pH 2–12).

Use UV-Vis spectroscopy (λmax ~260 nm) to quantify solubility.

Cross-validate with HPLC retention times under varying pH conditions .

Q. What experimental designs are optimal for studying its MAPK pathway modulation?

- Methodological Answer :

- In vitro : Use HEK293 or RAW264.7 cells transfected with MAPK reporters (e.g., luciferase under NF-κB promoter).

- Dosing : Pre-treat cells with 10–100 μM compound for 1 hr, then stimulate with LPS/IL-1β.

- Controls : Include positive (e.g., U0126 for MEK inhibition) and negative (vehicle-only) controls. Validate via Western blot (p-ERK/ERK ratio) .

Q. How can impurity profiles be minimized during large-scale synthesis?

- Methodological Answer :

- Step 1 : Monitor reaction intermediates via TLC (silica, EtOAc/hexane 3:7).

- Step 2 : Employ recrystallization (ethanol/water) to remove unreacted dimethoxyphenyl precursors.

- Step 3 : Use preparative HPLC for final purification if residual esters persist .

Q. What strategies address instability in aqueous solutions during pharmacological assays?

- Methodological Answer :

- Stabilization : Co-solvents (5% DMSO in PBS) or cyclodextrin encapsulation.

- Kinetic Studies : Conduct time-course stability assays (24–72 hrs) at 37°C, analyzing degradation via LC-MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer :

- Source Evaluation : Compare cell lines (e.g., cancer vs. primary cells) and assay conditions (serum-free vs. serum-containing media).

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., MTT assays at 24/48/72 hrs).

- Meta-Analysis : Use tools like PubChem BioActivity data to cross-reference IC₅₀ values .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.